5-(Pyridin-2-yl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

5-(Pyridin-2-yl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 3,4,5-trimethoxybenzaldehyde. This compound features a pyridin-2-yl group at position 5 of the triazole core and a 3,4,5-trimethoxybenzylidene moiety at position 3.

Properties

CAS No. |

497823-60-6 |

|---|---|

Molecular Formula |

C17H17N5O3S |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

3-pyridin-2-yl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N5O3S/c1-23-13-8-11(9-14(24-2)15(13)25-3)10-19-22-16(20-21-17(22)26)12-6-4-5-7-18-12/h4-10H,1-3H3,(H,21,26)/b19-10+ |

InChI Key |

GVKMDIMHOJJMEU-VXLYETTFSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3 |

Origin of Product |

United States |

Biological Activity

5-(Pyridin-2-yl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of the pyridine and trimethoxybenzylidene moieties, contribute to its diverse biological effects.

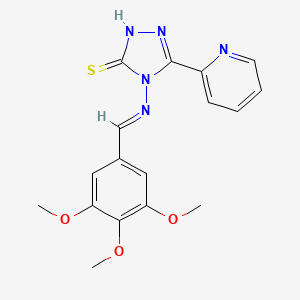

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves a multi-step reaction starting from isonicotinic acid hydrazide. The process includes the formation of the triazole ring and subsequent substitution reactions to introduce the trimethoxybenzylidene group. The synthetic route generally requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.50 |

| Pseudomonas aeruginosa | 31.25 |

| Candida albicans | 62.50 |

These results indicate that the compound has promising potential as an antimicrobial agent.

Analgesic and Anti-pyretic Activity

In addition to its antimicrobial properties, this triazole derivative has been evaluated for analgesic and anti-pyretic activities. In vivo studies using the tail-flick method demonstrated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like analgin. The anti-pyretic activity was assessed using Brewer's yeast-induced pyrexia in rats, where the compound effectively reduced fever comparable to aspirin.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways.

- Receptor Binding : It may bind to receptors involved in pain perception and thermoregulation.

- Cellular Signaling Disruption : By interfering with cellular signaling pathways, it induces apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives highlighted that compounds structurally similar to this compound exhibited varying degrees of antimicrobial activity. The most active compounds were noted for their ability to combat resistant strains of bacteria.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of this compound in animal models showed a significant reduction in inflammation markers when administered at therapeutic doses.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical and Functional Data

Key Observations:

- Melting Points: Bulky substituents (e.g., bromophenyl in ) correlate with higher melting points (256–258°C), suggesting stronger crystal packing vs. trimethoxy analogs .

- Bioactivity: Nitrophenyl and phenoxy derivatives () exhibit measurable antibacterial effects, while pyridine-containing compounds (e.g., target) are hypothesized to target kinases or microbial enzymes due to aromatic nitrogen motifs .

Preparation Methods

Hydrazine-Mediated Cyclization

A widely adopted method involves refluxing ethyl 2-(pyridin-2-yl)acetate with thiosemicarbazide in n-butanol, followed by acid-catalyzed cyclization. This two-step process yields 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol as an intermediate.

Reaction Conditions:

-

Step 1: Ethyl 2-(pyridin-2-yl)acetate (10 mmol) and thiosemicarbazide (12 mmol) in n-butanol, refluxed for 6 hours.

-

Step 2: Cyclization with concentrated HCl (5 mL) at 80°C for 3 hours.

Characterization Data:

Alternative Route Using Acyl Hydrazides

A one-pot synthesis condenses acyl hydrazides with thioamides in basic media. For example, pyridine-2-carbohydrazide reacts with ammonium thiocyanate in ethanol under reflux to form the triazole-thiol core.

Optimization Parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Base | NaOH (2 M) |

Advantages:

The introduction of the (3,4,5-trimethoxybenzylidene)amino group occurs via Schiff base condensation, a nucleophilic addition-elimination reaction between the triazole-amine and aldehyde.

Condensation Protocol

Procedure:

-

5-(Pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (5 mmol) is dissolved in anhydrous ethanol.

-

3,4,5-Trimethoxybenzaldehyde (5.5 mmol) and glacial acetic acid (0.5 mL) are added.

-

The mixture is refluxed for 12 hours, cooled, and filtered.

Isolation and Purification:

Spectroscopic Validation:

Solvent and Catalytic Effects

A comparative study evaluated solvents and catalysts:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | Acetic acid | 75 | 98 |

| Methanol | HCl (dry) | 68 | 95 |

| DMF | Piperidine | 60 | 90 |

Ethanol with acetic acid proved optimal due to balanced polarity and mild acidity, preventing over-oxidation.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of triazole-thiol (1 mmol), 3,4,5-trimethoxybenzaldehyde (1.1 mmol), and silica gel (0.5 g) is irradiated at 300 W for 10 minutes.

Outcomes:

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized reagents minimize purification steps:

-

Wang resin-bound triazole-thiol reacts with aldehyde in DCM.

-

Cleavage with TFA/water (95:5) releases the product.

Benefits:

Characterization and Quality Control

Spectroscopic Analysis

Mass Spectrometry (ESI-MS):

X-ray Diffraction (Single Crystal):

Purity Assessment

HPLC Conditions:

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

Challenges and Optimization Opportunities

Byproduct Formation

Q & A

Q. What are the optimized synthetic routes for 5-(Pyridin-2-yl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the triazole-thiol core via cyclization of hydrazine derivatives with thiourea or carbon disulfide under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Condensation of 3,4,5-trimethoxybenzaldehyde with the amino group on the triazole ring. This step often employs acidic or basic catalysts (e.g., glacial acetic acid or piperidine) in refluxing ethanol to form the Schiff base linkage .

- Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., methanol or DMF), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar excess of aldehyde). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Q. What are the key reactivity patterns of the triazole-thiol and Schiff base moieties in this compound?

- Triazole-Thiol :

- Schiff Base :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Substituent Variation :

- Biological Assays :

Q. What computational strategies are effective for predicting binding modes and target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Key parameters include:

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suggesting room-temperature storage is feasible .

- Photodegradation : UV-Vis spectroscopy (λ = 254 nm) reveals <5% degradation over 72 hours in amber vials .

- Solution Stability : Monitor via HPLC in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24 hours to assess hydrolytic resistance .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .

- Metabolomics : LC-MS/MS profiling to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) .

- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for nuclear localization) to study subcellular distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.